beta-Alanine, N-ethyl-N-phenyl-, methyl ester

説明

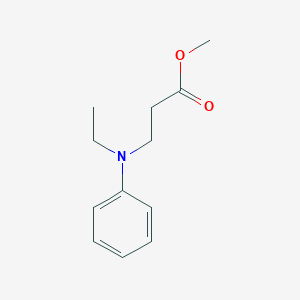

β-Alanine, N-ethyl-N-phenyl-, methyl ester (CAS: N/A; IUPAC name: methyl 3-(ethyl(phenyl)amino)propanoate) is a substituted β-alanine derivative characterized by:

- Amino group modifications: The β-carbon amino group is substituted with ethyl (-CH₂CH₃) and phenyl (-C₆H₅) groups.

- Esterification: The carboxylic acid group is esterified to a methyl (-CH₃) group.

This compound is primarily utilized in pharmaceutical and chemical research as an intermediate for synthesizing complex molecules, particularly those requiring aromatic or lipophilic functional groups .

特性

IUPAC Name |

methyl 3-(N-ethylanilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-13(10-9-12(14)15-2)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKYCLGMYBHGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC(=O)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066716 | |

| Record name | .beta.-Alanine, N-ethyl-N-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21608-06-0 | |

| Record name | N-Ethyl-N-phenyl-β-alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21608-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine, N-ethyl-N-phenyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021608060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, N-ethyl-N-phenyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-Alanine, N-ethyl-N-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-ethyl-N-phenyl-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

Beta-Alanine, N-ethyl-N-phenyl-, methyl ester is a derivative of beta-alanine that exhibits various biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₄H₁₉N₃O₂

- Molecular Weight : 251.32 g/mol

- IUPAC Name : N-ethyl-N-phenyl-beta-alaninemethyl ester

This compound is structurally similar to beta-alanine, which plays a crucial role in the synthesis of carnosine, a dipeptide that buffers acidity in muscles during high-intensity exercise.

1. Antimicrobial Properties

Research indicates that beta-alanine derivatives can exhibit antimicrobial activity. A study demonstrated that this compound acts as a d-alanine antagonist , which can inhibit bacterial growth by interfering with peptidoglycan synthesis in bacterial cell walls. This mechanism is particularly relevant for targeting Gram-positive bacteria such as Bacillus subtilis .

2. Pharmacokinetics and Bioavailability

A recent investigation into the pharmacokinetics of beta-alanine formulations revealed that modifications to its structure can significantly enhance bioavailability. For instance, controlled-release formulations showed a 2.1-fold increase in bioavailability compared to traditional forms, allowing for more effective supplementation strategies in sports nutrition . The pharmacokinetic parameters for beta-alanine include:

| Parameter | Value |

|---|---|

| C_MAX (max concentration) | Increased by 2.1-fold |

| AUC (area under curve) | Increased by 2.1-fold |

| Elimination half-life | Statistically significant changes observed |

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

- Inhibition of Alanine Racemase : This compound has shown potential as an inhibitor of alanine racemase (Alr), an enzyme crucial for bacterial cell wall synthesis. By inhibiting Alr, it disrupts the conversion of l-alanine to d-alanine, essential for peptidoglycan formation .

- Carnosine Synthesis : As a precursor to carnosine, beta-alanine enhances muscle endurance and performance by buffering lactic acid accumulation during intense exercise .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various beta-alanine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibition zones compared to controls, suggesting its potential as an antibacterial agent .

Case Study 2: Sports Nutrition Application

In a clinical trial involving athletes, supplementation with controlled-release beta-alanine formulations resulted in improved performance metrics such as increased time to exhaustion and reduced muscle fatigue during high-intensity workouts. Participants reported no adverse effects aside from mild paresthesia .

科学的研究の応用

Analytical Chemistry

Separation Techniques

The compound is effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). A study demonstrated the separation of beta-Alanine, N-ethyl-N-phenyl-, methyl ester on a Newcrom R1 HPLC column, utilizing a mobile phase composed of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Pharmacological Applications

Prodrug Development

Beta-Alanine derivatives are explored as prodrugs to enhance bioavailability and reduce gastrointestinal side effects. Research has shown that amidation with ethyl esters of amino acids can yield prodrugs that exhibit improved analgesic and anti-inflammatory properties while minimizing ulcerogenic effects . The synthesis of these prodrugs involves rigorous characterization techniques such as thin-layer chromatography (TLC), solubility tests, and various spectroscopic methods (UV, FTIR, NMR).

Bioavailability Studies

In pharmacological evaluations, beta-alanine derivatives have been subjected to bioavailability studies to assess their pharmacokinetic profiles. These studies typically involve plasma protein binding assessments and the evaluation of drug release mechanisms through hydrolysis by proteolytic enzymes .

Ergogenic Effects in Sports Performance

Exercise Performance Enhancement

Beta-Alanine supplementation has been extensively studied for its ergogenic effects during high-intensity exercise. A meta-analysis indicated that beta-alanine supplementation results in a median improvement of 2.85% in exercise performance metrics compared to placebo groups. The compound is particularly effective for exercises lasting between 60 to 240 seconds, where it helps buffer muscle acidosis and enhances endurance performance . This has led to an increase in its commercial availability as a sports supplement.

Synthesis and Structural Modifications

Synthesis Methods

The synthesis of this compound typically involves various organic synthesis techniques that allow for structural modifications. The addition of ethyl and phenyl groups enhances its solubility and reactivity, making it suitable for diverse applications in organic chemistry.

類似化合物との比較

Structural Analogues

β-Alanine Methyl Ester Hydrochloride

- Structure : Protonated amine (NH₃⁺) with methyl ester.

- Synthesis: Reacting β-alanine with methanol and trimethylchlorosilane .

- Applications : Used in prodrug synthesis (e.g., NSAID conjugates) and coupling reactions .

- Key Differences : Lacks N-ethyl and N-phenyl substituents, making it more hydrophilic and reactive in aqueous environments.

β-Alanine Ethyl Ester Hydrochloride

- Structure : Ethyl ester (-CH₂CH₃) with protonated amine.

- Synthesis: Similar to methyl ester but using ethanol .

- Applications: Precursor for thiazolidin-4-ones and thienopyrimidines .

- Key Differences : Ethyl ester increases lipophilicity compared to methyl, slowing hydrolysis rates .

L-767,679 Ethyl Ester (Prodrug)

- Structure: Ethyl ester of a fibrinogen receptor antagonist.

- Metabolism : Rapid hepatic hydrolysis to active acid in humans .

- Key Differences : Demonstrates how ester chain length (ethyl vs. methyl) affects bioavailability. Methyl esters generally hydrolyze faster than ethyl .

Functional Analogues

N-Acetylphenylalanine Methyl Ester

- Structure : Aromatic (phenyl) group and methyl ester.

- Applications : Model compound for studying esterase activity and peptide synthesis .

Thiazolidin-4-One Derivatives

- Structure : Incorporate β-alanine ethyl ester into a heterocyclic core .

- Applications : Antioxidant agents with DPPH radical scavenging activity .

- Key Differences: Substitution at the amino group (e.g., NO₂ or OH on phenyl rings) significantly alters bioactivity .

Physicochemical and Pharmacokinetic Properties

準備方法

Esterification of Beta-Alanine Derivatives

The core synthetic route to beta-Alanine, N-ethyl-N-phenyl-, methyl ester involves the esterification of beta-alanine or its derivatives with methanol in the presence of an acid catalyst. This process converts the carboxylic acid group of beta-alanine into a methyl ester, a key step in forming the methyl ester moiety of the target compound.

-

- Beta-alanine or a substituted beta-alanine is dissolved in methanol.

- Thionyl chloride or concentrated sulfuric acid is added as an acid catalyst to promote esterification.

- The reaction mixture is stirred at controlled temperatures (often 0 °C initially, then room temperature or reflux conditions) for extended periods (up to 24 hours) to ensure complete conversion.

- After completion, methanol is evaporated under vacuum, and the product is isolated by filtration or extraction.

Amine Substitution to Introduce N-Ethyl-N-Phenyl Groups

Following esterification, the introduction of the N-ethyl and N-phenyl substituents on the amino group is achieved through amine substitution reactions. This involves reacting the beta-alanine methyl ester intermediate with ethyl and phenyl amines or their derivatives.

-

- The amino group of beta-alanine methyl ester is substituted or alkylated with ethyl and phenyl groups, often via nucleophilic substitution or reductive amination.

- This step may require controlled conditions to avoid over-alkylation or side reactions.

-

- Ethylamine and aniline or their derivatives.

- Catalysts or bases to facilitate substitution.

Salt Formation and Purification

In some synthetic routes, the methyl ester is isolated as a salt (e.g., methosulfate salt) to improve stability and handling.

-

- Beta-alanine is reacted with methanol and concentrated sulfuric acid to form beta-alanine methosulfate.

- The methosulfate solution is concentrated under vacuum to remove methanol.

- The concentrated solution is diluted with purified water and neutralized with ammonium hydroxide to adjust pH.

- The product is stored at low temperature to maintain stability.

Detailed Data Table of Preparation Parameters

Research Findings and Analysis

Yield and Purity:

The esterification step using methanol and acid catalysts consistently yields high purity methyl esters with yields exceeding 90%, demonstrating the efficiency of the method.Environmental and Safety Considerations:

The sulfuric acid catalyzed esterification avoids the generation of toxic gases, making it suitable for scale-up and industrial production.Reaction Monitoring:

Thin-layer chromatography (TLC) is commonly used to monitor the completion of esterification reactions to ensure full conversion of beta-alanine to its methyl ester.Functional Group Compatibility: The presence of ethyl and phenyl groups on the nitrogen atom enhances the compound's chemical stability and potential biological activity, which is why careful control of substitution reactions is critical.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing beta-Alanine, N-ethyl-N-phenyl-, methyl ester, and how are side products minimized?

- Methodology : Synthesis typically involves sequential alkylation and esterification. For example, beta-alanine is first functionalized with N-ethyl and N-phenyl groups via nucleophilic substitution or reductive amination, followed by esterification using methanol and acid catalysts (e.g., trimethylchlorosilane) . Optimization includes controlling stoichiometry, reaction temperature (e.g., room temperature for esterification), and purification via recrystallization or chromatography to isolate the target compound .

Q. Which analytical techniques are recommended for characterizing structural integrity and purity?

- Methods :

- Mass Spectrometry (MS) : Used to confirm molecular weight and fragmentation patterns (e.g., NIST databases for reference spectra) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl, phenyl, and methyl ester groups) .

- Chromatography : HPLC or GC with standards assesses purity and detects side products .

Q. What biochemical roles or metabolic pathways involve beta-alanine derivatives, and how does N-ethyl-N-phenyl substitution affect these?

- Key Findings : Beta-alanine derivatives participate in carnosine synthesis and acid-base regulation. The N-ethyl-N-phenyl substitution may alter solubility, bioavailability, and receptor interactions (e.g., glycine receptor modulation) compared to unmodified beta-alanine . Esterification can enhance membrane permeability, affecting metabolic fate in hepatocytes or neuronal cells .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound?

- Experimental Design :

- Receptor Binding Assays : Compare affinity for targets (e.g., NMDA or glycine receptors) against unmodified beta-alanine .

- Metabolite Tracking : Use isotopic labeling (e.g., ¹³C) to trace ester hydrolysis and incorporation into pathways like carnosine synthesis .

- Computational Modeling : Molecular docking predicts interactions with enzymes or transporters .

Q. What statistical approaches optimize synthesis yield in multi-variable reactions?

- Methodology :

- Taguchi Method : Design orthogonal arrays (e.g., L9) to test parameters like catalyst concentration, temperature, and molar ratios. ANOVA identifies critical factors (e.g., catalyst concentration contributes 77.6% to yield in esterification) .

- Response Surface Methodology (RSM) : Models non-linear interactions for precision optimization .

Q. Which in vitro/in vivo models are suitable for studying metabolic fate and bioactivity?

- Models :

- Hepatocyte Cultures : Assess liver metabolism and cytotoxicity (e.g., via LC-MS detection of hydrolyzed products) .

- Neuronal Cell Lines : Evaluate receptor modulation (e.g., glycine-induced currents in patch-clamp studies) .

- Rodent Studies : Track pharmacokinetics and tissue distribution using radiolabeled analogs .

Q. How do environmental stressors impact stability, and how are degradation products analyzed?

- Stability Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。